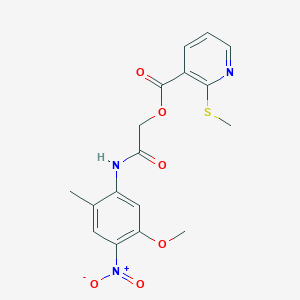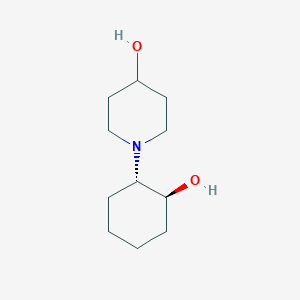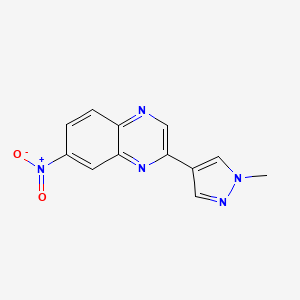![molecular formula C15H11ClN6O B13354643 6'-Amino-5-chloro-3'-methyl-1,2,2',7'-tetrahydro-2-oxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13354643.png)
6'-Amino-5-chloro-3'-methyl-1,2,2',7'-tetrahydro-2-oxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Amino-5-chloro-3’-methyl-1,2,2’,7’-tetrahydro-2-oxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile is a complex organic compound with a unique spiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a spiro linkage between an indole and a pyrazolo[3,4-b]pyridine moiety, which contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Amino-5-chloro-3’-methyl-1,2,2’,7’-tetrahydro-2-oxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of an appropriate indole derivative with a pyrazolo[3,4-b]pyridine precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6’-Amino-5-chloro-3’-methyl-1,2,2’,7’-tetrahydro-2-oxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the indole or pyrazolo[3,4-b]pyridine rings.
Applications De Recherche Scientifique
6’-Amino-5-chloro-3’-methyl-1,2,2’,7’-tetrahydro-2-oxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of 6’-Amino-5-chloro-3’-methyl-1,2,2’,7’-tetrahydro-2-oxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: This compound shares some structural similarities but lacks the spiro linkage and pyrazolo[3,4-b]pyridine moiety.
5-Amino-3-methyl-1-phenylpyrazole: Another related compound, which features a pyrazole ring but differs in its overall structure and functional groups.
Uniqueness
6’-Amino-5-chloro-3’-methyl-1,2,2’,7’-tetrahydro-2-oxospiro(indole-3,4’-pyrazolo[3,4-b]pyridine)-5’-carbonitrile is unique due to its spiro linkage and the combination of indole and pyrazolo[3,4-b]pyridine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H11ClN6O |
|---|---|
Poids moléculaire |
326.74 g/mol |
Nom IUPAC |
6'-amino-5-chloro-3'-methyl-2-oxospiro[1H-indole-3,4'-2,7-dihydropyrazolo[3,4-b]pyridine]-5'-carbonitrile |
InChI |
InChI=1S/C15H11ClN6O/c1-6-11-13(22-21-6)20-12(18)9(5-17)15(11)8-4-7(16)2-3-10(8)19-14(15)23/h2-4H,18H2,1H3,(H,19,23)(H2,20,21,22) |
Clé InChI |
OUJRSNFFZXZEGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1)NC(=C(C23C4=C(C=CC(=C4)Cl)NC3=O)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3,5-dichloro-2-[(4-methylbenzyl)oxy]benzyl}-2-butanamine](/img/structure/B13354568.png)

![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide](/img/structure/B13354573.png)


![2-({2-[(3-Chloro-4-isopropoxy-5-methoxybenzyl)amino]ethyl}amino)ethanol](/img/structure/B13354607.png)
![(2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide](/img/structure/B13354610.png)
![6-(3,4-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354611.png)



![S-[(2-Nitrophenyl)methyl]-L-cysteine](/img/structure/B13354644.png)

![4-hydroxy-5-methoxy-N-[1-(3-methylbutyl)-1H-indol-5-yl]pyridine-2-carboxamide](/img/structure/B13354654.png)
